![molecular formula C6H4ClN3O2S B2469847 吡唑并[1,5-b]哒嗪-3-磺酰氯 CAS No. 2219368-66-6](/img/structure/B2469847.png)

吡唑并[1,5-b]哒嗪-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

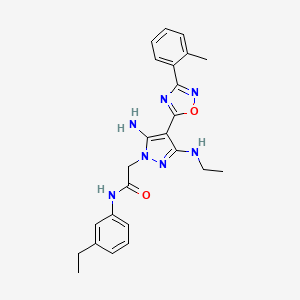

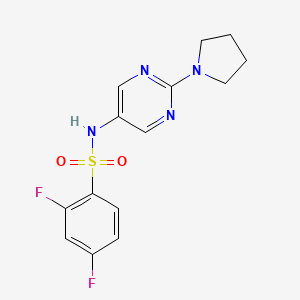

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H4ClN3O2S . It has an average mass of 217.633 Da and a monoisotopic mass of 216.971268 Da .

Molecular Structure Analysis

The InChI code for Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is 1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H . This indicates the molecular structure of the compound. For a detailed structural analysis, specialized software or resources that can interpret InChI codes may be needed.科学研究应用

Fluorescent Probes and Materials

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride (PPSC) and its derivatives have garnered attention as strategic compounds for optical applications. Here’s why:

Stability and Comparisons: PPSCs’ properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Metal-Organic Frameworks (MOFs) for Synthesis

PPSCs find application in MOFs with sulfonic acid tags. These MOFs play a crucial role in the synthesis of pyrazolo[3,4-b]pyridines via cooperative vinylogous anomeric-based oxidation .

Biological Evaluation

Newly synthesized PPSC derivatives have been screened for their in vitro inhibitory activity against bacteria (Escherichia coli, Staphylococcus aureus, Bacillus cereus) and fungi (Penicillium sp., Aspergillus fumigatus, Syncephalastrum sp.) .

Anti-Inflammatory Properties

The 4-amino derivative of PPSC was found to be a more potent anti-inflammatory agent than aspirin .

1,2,3-Triazolo[1,5-a]pyrazines

PPSCs contribute to the synthesis of 1,2,3-triazolo[1,5-a]pyrazines, which have diverse applications. Methods include intramolecular cyclization of pyrazinyl hydrazones and formation of 1,2,3-triazolo[1,5-a]pyrazinium-5-olates .

作用机制

Target of Action

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride has been identified as a potential inhibitor of human kinases . The primary targets of this compound are the human kinases GSK-3β, CDK-2, and CDK-4 . These kinases play crucial roles in cell cycle regulation and signal transduction pathways, making them important targets for therapeutic intervention.

Mode of Action

The compound interacts with its targets through a process of selective inhibition . It binds to the active sites of the kinases, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of these kinases by Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride affects multiple biochemical pathways. For instance, GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. CDK-2 and CDK-4 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride have been optimized to improve its absorption, distribution, metabolism, and excretion (ADME) profile . This optimization has resulted in improved bioavailability, allowing the compound to reach its targets in the body more effectively .

Result of Action

The molecular and cellular effects of Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride’s action include significant inhibition of kinase activity, leading to disruption of the signaling pathways they regulate . This can result in cell cycle arrest and potentially induce apoptosis in cancer cells .

属性

IUPAC Name |

pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTWLTLNQGXIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2N=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2469766.png)

![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)